molecular formula C14H20ClNO3 B1397692 Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride CAS No. 1220033-70-4

Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride

Cat. No. B1397692
M. Wt: 285.76 g/mol
InChI Key: YSUKVWSOCCLDKV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride consists of 14 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

Chemical Synthesis and Characterization

Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride serves as a precursor or intermediate in various chemical synthesis processes. For instance, it was utilized in the preparation of ethyl imidate hydrochlorides, which are crucial intermediates in synthesizing compounds with potential biological activity. These intermediates are involved in forming Ethoxycarbonylhydrazones and, subsequently, substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which are further reacted to form Schiff and Mannich bases of Isatin derivatives. These bases have significance in chemical research due to their diverse chemical structures and potential pharmacological properties (Bekircan & Bektaş, 2008). Similarly, ethyl esters of hydroxypentanoates, derived from Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride, are used in the synthesis of edeine analogs, showcasing the compound's utility in developing complex molecular structures (Czajgucki et al., 2003).

Pharmacological Applications

The compound has shown potential in pharmacological research as well. Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (a derivative) was characterized as a potent and selective β3-adrenoceptor agonist. It exhibited promising results in the treatment of preterm labor, showcasing its potential therapeutic use in mammals during such conditions (Croci et al., 2007).

Coordination Polymer Formation

In the field of material science, Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride contributes to the formation of coordination polymers. A study reported the synthesis of a unique coordination polymer containing both interdigitated infinite 1D chains and interpenetrated 2D rhombohedral grids. These complex structures are crucial for understanding the material properties and have applications in various industries, including pharmaceuticals, electronics, and catalysis (Ayyappan et al., 2002).

Safety And Hazards

Safety data sheets for Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride are available and can provide detailed information on safety and hazards .

properties

IUPAC Name

ethyl 3-piperidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)11-5-3-6-12(9-11)18-13-7-4-8-15-10-13;/h3,5-6,9,13,15H,2,4,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUKVWSOCCLDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-piperidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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